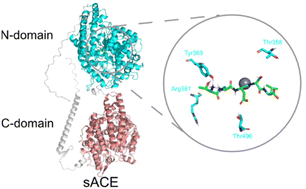Exploiting Locusta migratoria as a source of bioactive peptides with anti-fibrosis properties using an in silico approach†
Food & Function Pub Date: 2023-12-01 DOI: 10.1039/D3FO04246D
Abstract
Edible insects have been proposed as an environmentally and economically sustainable source of protein, and are considered as an alternative food, especially to meat. The migratory locust, Locusta migratoria, is an edible species authorised by the European Union as a novel food. In addition to their nutritional value, edible insects are also sources of bioactive compounds. This study used an in silico approach to simulate the gastrointestinal digestion of selected L. migratoria proteins and posteriorly identify peptides capable of selectively inhibiting the N-subunit of the somatic angiotensin-I converting enzyme (sACE). The application of the molecular docking protocol enabled the identification of three peptides, namely TCDSL, IDCSR and EAEEGQF, which were predicted to act as potential selective inhibitors of the sACE N-domain and, therefore, possess bioactivity against cardiac and pulmonary fibrosis.


Recommended Literature
- [1] Targeted photothermal therapy of mice and rabbits realized by macrophage-loaded tungsten carbide†
- [2] Conformational modulation of Ant–Pro oligomers using chirality alteration of proline residues†
- [3] Using ethane and butane as probes to the molecular structure of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ionic liquids
- [4] Metabolism, survival, and gene expression of Pseudomonas putida to hematite nanoparticles mediated by surface-bound humic acid†
- [5] Oxidation reactions of a versatile, two-coordinate, acyclic iminosiloxysilylene†
- [6] Understanding and design of non-conservative optical matter systems using Markov state models†
- [7] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†
- [8] Note on a counterfeit gold coin
- [9] An operando DRIFTS investigation into the resistance against CO2 poisoning of a Rh/alumina catalyst during toluenehydrogenation
- [10] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†










